molecular formula C12H17NO3 B1309890 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid CAS No. 878680-54-7

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid

Cat. No.: B1309890
CAS No.: 878680-54-7
M. Wt: 223.27 g/mol
InChI Key: OENIIOJDDXNNDW-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol It is a furan derivative, characterized by the presence of an azepane ring attached to the furan ring via a methylene bridge

Biochemical Analysis

Biochemical Properties

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, the compound may influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular energy production and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of the compound can determine its effects on cellular processes and overall cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For instance, the reaction of a furan derivative with azepane in the presence of a suitable base can yield the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Piperidin-1-ylmethyl)furan-2-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.

    5-(Morpholin-1-ylmethyl)furan-2-carboxylic acid: Contains a morpholine ring instead of an azepane ring.

    5-(Pyrrolidin-1-ylmethyl)furan-2-carboxylic acid: Features a pyrrolidine ring in place of the azepane ring.

Uniqueness

5-(Azepan-1-ylmethyl)furan-2-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine, morpholine, and pyrrolidine can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

5-(azepan-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-12(15)11-6-5-10(16-11)9-13-7-3-1-2-4-8-13/h5-6H,1-4,7-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OENIIOJDDXNNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424605
Record name 5-(azepan-1-ylmethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878680-54-7
Record name 5-(azepan-1-ylmethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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